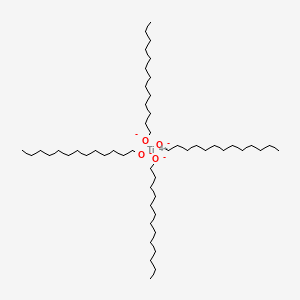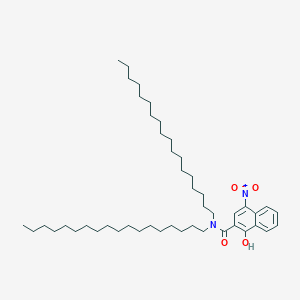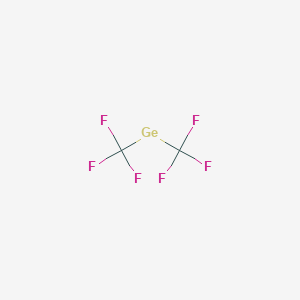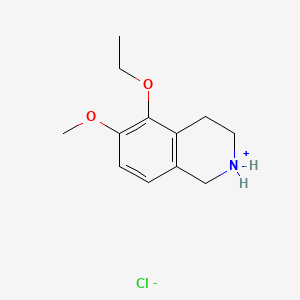
Tri(stearoyloxy)propoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(stearoyloxy)propoxysilane, also known as tristearic acid, trianhydride with propyl silicate, is a silane coupling agent. It is a compound that contains both organic functional and alkoxy groups in one molecule. This compound is used in various applications due to its ability to improve adhesion between inorganic and organic materials .
Vorbereitungsmethoden
The synthesis of Tri(stearoyloxy)propoxysilane involves the reaction of stearic acid with propyl silicate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Tri(stearoyloxy)propoxysilane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Tri(stearoyloxy)propoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials.
Medicine: It is used in drug delivery systems to enhance the stability and bioavailability of drugs.
Wirkmechanismus
The mechanism of action of Tri(stearoyloxy)propoxysilane involves the formation of covalent bonds between the silanol group and the inorganic surface. This interaction improves the adhesion between the inorganic and organic materials. The molecular targets and pathways involved in this process include the hydrolysis of the alkoxy group to form the silanol group, which then reacts with the inorganic surface .
Vergleich Mit ähnlichen Verbindungen
Tri(stearoyloxy)propoxysilane can be compared with other silane coupling agents such as:
Triethylsilane: This compound is used as a reducing agent and has different reactivity compared to this compound.
Triisopropylsilane: This compound is used as a scavenger in peptide synthesis and has different applications compared to this compound.
This compound is unique due to its ability to improve adhesion between inorganic and organic materials, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
70880-06-7 |
|---|---|
Molekularformel |
C57H112O7Si |
Molekulargewicht |
937.6 g/mol |
IUPAC-Name |
[di(octadecanoyloxy)-propoxysilyl] octadecanoate |
InChI |
InChI=1S/C57H112O7Si/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-55(58)62-65(61-54-8-4,63-56(59)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)64-57(60)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-54H2,1-4H3 |
InChI-Schlüssel |
NSKACRAMNAVEAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](OCCC)(OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)
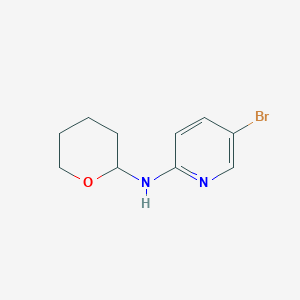
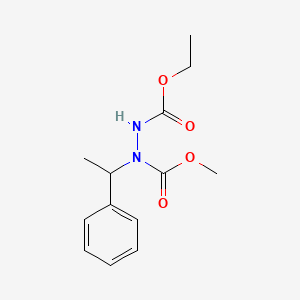

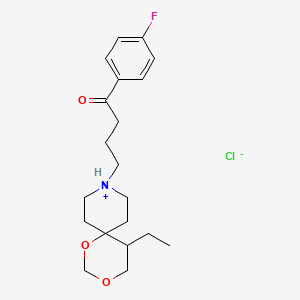

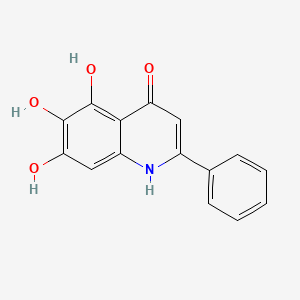

![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
